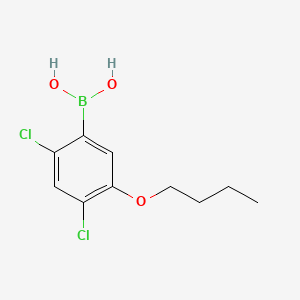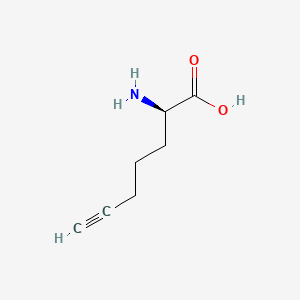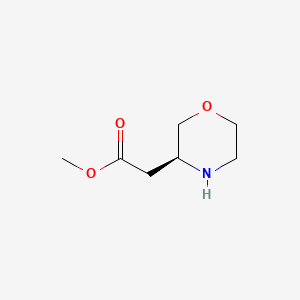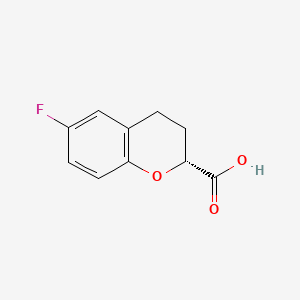
(5-ブトキシ-2,4-ジクロロフェニル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-Butoxy-2,4-dichlorophenyl)boronic acid” is a type of boronic acid derivative. Boronic acids are highly valuable building blocks in organic synthesis . They are involved in various chemical reactions and have been used in the synthesis of a wide range of compounds .
Chemical Reactions Analysis
Boronic acids and their derivatives are involved in various chemical reactions. For instance, they are used in Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol . They can also undergo selective hydroxylation to phenols .科学的研究の応用
鈴木・宮浦クロスカップリング
(5-ブトキシ-2,4-ジクロロフェニル)ボロン酸: は、鈴木・宮浦クロスカップリング反応において重要な試薬です。この反応は、複雑な有機分子の合成における基本となる炭素-炭素結合を作成するために、有機化学において非常に重要です。 鈴木・宮浦カップリングの穏やかな条件と官能基耐性により、医薬品、農薬、有機材料の合成に魅力的な方法となっています .
ボロン酸誘導体の合成
この化合物は、あまり研究されていないが、有望な反応性と特性を示すボロン酸誘導体の合成に使用できます。ボロン酸は、触媒、医薬品化学、およびポリマーやオプトエレクトロニクス材料の製造など、さまざまな用途で使用されています。 ボロン酸は、ボロン酸に比べてルイス酸性が向上しているため、新しい反応や官能基化の可能性を広げています .
医薬品化学
医薬品化学において、(5-ブトキシ-2,4-ジクロロフェニル)ボロン酸は、生物活性分子の合成のためのビルディングブロックとして役立ちます。 例えば、代謝性疾患の治療における潜在的な用途を持つ乳酸脱水素酵素阻害剤の創出に関与することができます .
触媒
この化合物は、触媒プロセスにも使用されます。 ジオール、炭水化物、エポキシドの開環反応の部位選択的官能基化を促進する能力により、有機合成において汎用性の高い触媒となっています .
材料科学
材料科学の分野では、(5-ブトキシ-2,4-ジクロロフェニル)ボロン酸は、新素材の開発に貢献しています。 その特性は、分子構造の精密な制御が重要なポリマーやオプトエレクトロニクス部品の合成で活用されています .
有機合成
有機合成では、多くの場合、炭素-ヘテロ原子結合の形成が必要になります。 この化合物は、そのような反応において不可欠であり、高い精度と効率で複雑な有機分子を合成するための経路を提供します .
環境への優しさ
反応における(5-ブトキシ-2,4-ジクロロフェニル)ボロン酸の使用は、一般的に環境に優しいと考えられています。 この側面は、化学プロセスの環境への影響が大きな懸念事項となっているグリーンケミストリーの文脈においてますます重要になっています .
先端研究
最後に、この化合物は、化学の先端研究の最前線にあります。 パラジウム触媒反応におけるトランスメタル化などの反応機構の研究への適用は、新しい触媒プロセスの開発や新規反応経路の発見につながる可能性のある洞察を提供します .
作用機序
Target of Action
The primary target of (5-Butoxy-2,4-dichlorophenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki-Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
The mode of action of (5-Butoxy-2,4-dichlorophenyl)boronic acid involves its interaction with a metal catalyst in the Suzuki-Miyaura coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the metal catalyst, typically palladium, forms a bond with an electrophilic organic group . In transmetalation, the boronic acid transfers the organic group to the metal .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by (5-Butoxy-2,4-dichlorophenyl)boronic acid . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of various biologically active molecules .
Pharmacokinetics
It’s known that boronic acids are generally stable, readily prepared, and environmentally benign , which suggests they may have favorable ADME properties for use in organic synthesis.
Result of Action
The result of the action of (5-Butoxy-2,4-dichlorophenyl)boronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including biologically active molecules . For example, it has been used in the synthesis of N-hydroxyindole-2-carboxylates, which are lactate dehydrogenase inhibitors, and non-ATP competitive MK2 inhibitors .
Action Environment
The action of (5-Butoxy-2,4-dichlorophenyl)boronic acid is influenced by the reaction conditions. The Suzuki-Miyaura coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability of boronic acids also makes them generally environmentally benign . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(5-butoxy-2,4-dichlorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BCl2O3/c1-2-3-4-16-10-5-7(11(14)15)8(12)6-9(10)13/h5-6,14-15H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUSRHVSANUKKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)OCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BCl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681689 |
Source


|
| Record name | (5-Butoxy-2,4-dichlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256354-88-7 |
Source


|
| Record name | (5-Butoxy-2,4-dichlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S)-1-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B594394.png)

![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B594398.png)



![2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B594403.png)



